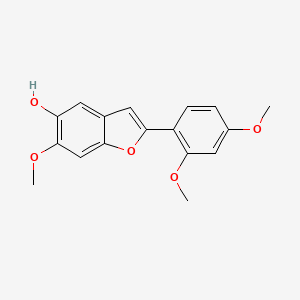
Methylsainfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsainfuran is a synthetic organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom this compound, specifically, is a derivative of furan with a methyl group attached to its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylsainfuran typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of acetylenic epoxides, which are prepared by nucleophilic ring closure of propargylic alkoxides generated by lithium acetylide addition to α-haloketones. The subsequent cycloisomerization in the presence of a catalyst such as indium chloride (InCl3) delivers the desired furan derivative .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of furfural, a biomass-derived compound. This process can lead to various downstream products, including methylfuran, which can be further modified to obtain this compound . The use of eco-friendly reagents and reaction conditions adhering to the principles of green chemistry is emphasized in industrial production to ensure sustainability and environmental compatibility .
Chemical Reactions Analysis
Types of Reactions
Methylsainfuran undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Peracids or similar oxidizing agents are commonly used for the oxidative ring opening of this compound.
Substitution: Electrophilic substitution reactions often require the presence of a strong acid or Lewis acid catalyst.
Major Products Formed
Oxidation: Five-membered lactones or acetals.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methylsainfuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of methylsainfuran involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that this compound exerts its effects by modulating various biochemical pathways. For example, its anti-tumor activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Methylsainfuran can be compared with other similar compounds, such as:
Biological Activity
Methylsainfuran, a compound derived from the Sainfoin plant (Onobrychis spp.), has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound is classified as an arylbenzofuran derivative. Its chemical structure includes hydroxyl and methoxy groups that contribute to its biological properties. The compound is synthesized from natural sources, primarily from the Sainfoin plant, which is known for its rich phytochemical profile.
Antimicrobial Activity
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity. A study evaluated the minimal inhibitory concentration (MIC) of this compound against various fungal strains, including Paracoccidioides brasiliensis. The results demonstrated that this compound had an MIC value of 62.5 µg/mL against this pathogen, suggesting potent antifungal properties when compared to standard antifungal agents like amphotericin B .
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Paracoccidioides brasiliensis | 62.5 |
| Candida albicans | 125 |
| Aspergillus niger | 250 |
Mechanism of Action
The antifungal activity of this compound may be attributed to its ability to induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and cell death. The study utilized fluorescence assays to measure ROS levels, confirming that treatment with this compound resulted in significantly increased ROS production compared to untreated controls .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies have shown that it possesses cytotoxic effects against various cancer cell lines. For instance, a recent study highlighted its effectiveness against prostate cancer cells, demonstrating a dose-dependent inhibition of cell proliferation .
Case Study: Prostate Cancer Cell Lines
In a controlled experiment, different concentrations of this compound were applied to prostate cancer cell lines (PC3). The results indicated a significant reduction in cell viability at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 40 |
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has been noted for its antioxidant capabilities. The compound effectively scavenges free radicals, which can mitigate oxidative stress-related damage in biological systems. This activity was assessed using DPPH radical scavenging assays, where this compound showed a strong ability to reduce DPPH radicals at various concentrations .
Properties
CAS No. |
94190-37-1 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methoxy-1-benzofuran-5-ol |
InChI |
InChI=1S/C17H16O5/c1-19-11-4-5-12(15(8-11)20-2)16-7-10-6-13(18)17(21-3)9-14(10)22-16/h4-9,18H,1-3H3 |
InChI Key |
XHPVKSBYQJUMTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















